![molecular formula C17H18N4O B2906980 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea CAS No. 2034474-76-3](/img/structure/B2906980.png)
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea
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Overview
Description
The compound “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines derivatives is elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications for the class of compounds known as imidazo[1,2-a]pyridines, which may provide insight into potential applications for 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea:
Materials Science
Imidazo[1,5-a]pyridine derivatives show great potential in materials science for innovations in different technological applications .
Pharmaceutical Field
These compounds are used in the pharmaceutical field for their anti-cancer properties and as emitters for confocal microscopy and imaging .
Optoelectronic Devices
They have applications in optoelectronic devices due to their luminescent properties .
Sensors
Imidazo[1,5-a]pyridine derivatives can be utilized in sensor technology .
Gastric Ulcers Treatment
Some imidazo pyridinone compounds are used to treat gastric ulcers .
Diabetes and Psychosis Treatment
These compounds have been employed in the treatment of diabetes and psychosis .
Antibacterial and Antifungal Agents
Substituted imidazo[1,2-a]pyridines possess antibacterial and antifungal properties .
Antiviral and Anti-inflammatory Drugs
They are also used as antiviral and anti-inflammatory drugs .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate various types of molecular mechanisms in the treatment of cancer .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest at the g2/m phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in regulating the cell cycle.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate anticancer activity in various human cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that the compound might be stable under various conditions.
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research, with a focus on improving the ecological impact of the classical schemes .
properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)18-17(22)20-14-8-4-3-7-13(14)15-11-21-10-6-5-9-16(21)19-15/h3-12H,1-2H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCPIPSAQKMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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